molecular formula C24H25F7N4O4 B13843046 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2

2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2

Cat. No.: B13843046
M. Wt: 570.5 g/mol
InChI Key: JMBSYJOVXPFTFD-WXVHAXCISA-N
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Description

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2 is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, fluorophenyl, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2 involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the trifluoromethylphenyl and fluorophenyl intermediates, followed by their coupling with the morpholine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine: A closely related compound with similar functional groups but lacking the isotopic labeling.

    3,5-Bis(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethylphenyl groups but different substituents on the phenyl ring.

Uniqueness

The uniqueness of 2-®-[1-®-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2 lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of isotopic labeling (13C2,d2) further enhances its utility in research applications, allowing for detailed studies of its behavior and interactions.

Properties

Molecular Formula

C24H25F7N4O4

Molecular Weight

570.5 g/mol

IUPAC Name

methyl N-[(Z)-[1-amino-2-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](1,2-13C2)ethylidene]amino]carbamate

InChI

InChI=1S/C24H25F7N4O4/c1-13(15-9-16(23(26,27)28)11-17(10-15)24(29,30)31)39-21-20(14-3-5-18(25)6-4-14)35(7-8-38-21)12-19(32)33-34-22(36)37-2/h3-6,9-11,13,20-21H,7-8,12H2,1-2H3,(H2,32,33)(H,34,36)/t13-,20+,21-/m1/s1/i1D,12+1,13D,19+1

InChI Key

JMBSYJOVXPFTFD-WXVHAXCISA-N

Isomeric SMILES

[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2]/[13C](=N/NC(=O)OC)/N)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC(=NNC(=O)OC)N)C3=CC=C(C=C3)F

Origin of Product

United States

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